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Abstract
This document provides a detailed technical overview of the initial discovery and foundational

research on (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-

21-carboxylic acid methyl ester, commonly known as YK11. First reported by Japanese

researcher Yuichiro Kanno in 2011, YK11 was identified as a novel steroidal selective

androgen receptor modulator (SARM).[1][2] Subsequent research by Kanno and his team

further elucidated its unique mechanism of action, demonstrating its potent myogenic activity

through the induction of follistatin, a myostatin inhibitor.[3][4] This whitepaper synthesizes the

key findings from Kanno's initial publications, presenting the quantitative data, experimental

protocols, and signaling pathways in a comprehensive format for the scientific community.

Introduction
Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds

that exhibit tissue-selective activation of the androgen receptor (AR), aiming to elicit the

anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in

other tissues.[5] In 2011, Yuichiro Kanno and colleagues introduced a novel steroidal

compound, YK11, and characterized it as a partial agonist of the AR.[2][6] This initial study laid

the groundwork for a subsequent investigation in 2013, which revealed YK11's distinctive

ability to promote myogenic differentiation via a mechanism involving the upregulation of

follistatin (Fst).[3][7] This dual functionality as a SARM and a myostatin inhibitor makes YK11 a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15541510?utm_src=pdf-interest
https://www.benchchem.com/product/b15541510?utm_src=pdf-body
https://www.benchchem.com/product/b15541510?utm_src=pdf-body
https://sj.hpu2.edu.vn/index.php/journal/article/download/211/146/1469
https://www.jstage.jst.go.jp/article/bpb/36/9/36_b13-00231/_html/-char/ja
https://www.procellsystem.com/resources/cell-culture-academy/c2c12-cell-cultivation-strategy-and-differentiation-protocol-pricella-1923
https://www.researchgate.net/figure/YK11-Induced-Myogenic-Differentiation-Is-Mediated-by-Induction-of-Fst-Expression-via-AR_fig3_256332165
https://pubmed.ncbi.nlm.nih.gov/23995658/
https://www.benchchem.com/product/b15541510?utm_src=pdf-body
https://www.jstage.jst.go.jp/article/bpb/36/9/36_b13-00231/_html/-char/ja
https://www.medkoo.com/products/12219
https://www.benchchem.com/product/b15541510?utm_src=pdf-body
https://www.procellsystem.com/resources/cell-culture-academy/c2c12-cell-cultivation-strategy-and-differentiation-protocol-pricella-1923
https://www.jstage.jst.go.jp/article/bpb/36/9/36_b13-00231/_html/-char/en
https://www.benchchem.com/product/b15541510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compound of significant interest in the fields of muscle wasting disorders and performance

enhancement research.

Core Findings of Yuichiro Kanno's Initial Research
Kanno's initial research on YK11 was primarily detailed in two key publications in the Biological

& Pharmaceutical Bulletin in 2011 and 2013. The core findings from these studies are

summarized below.

YK11 as a Partial Agonist of the Androgen Receptor
In his 2011 publication, Kanno first described YK11 as a partial agonist of the androgen

receptor.[2] This was established through a series of in vitro experiments, including luciferase

reporter assays and mammalian two-hybrid assays.[8] A key finding was that YK11 activates

the AR without inducing the amino/carboxyl-terminal (N/C) interaction, which is a characteristic

of full agonists like dihydrotestosterone (DHT).[2]

Myogenic Differentiation Activity of YK11
The 2013 study by Kanno's team focused on the effects of YK11 on the myogenic

differentiation of C2C12 myoblasts.[3][7] The research demonstrated that YK11 induces the

expression of key myogenic regulatory factors (MRFs), including MyoD, Myf5, and myogenin,

to a greater extent than DHT.[3][7]

Induction of Follistatin: A Novel Mechanism of Action
A pivotal discovery from the 2013 paper was that YK11, but not DHT, significantly induces the

expression of follistatin (Fst), a potent inhibitor of myostatin.[3][7] Myostatin is a negative

regulator of muscle growth, and its inhibition is a key therapeutic strategy for increasing muscle

mass. The study further showed that the myogenic effects of YK11 were reversed by an anti-

Fst antibody, confirming the critical role of follistatin in YK11's anabolic activity.[3][7]

Quantitative Data Summary
The following tables summarize the key quantitative data from Kanno's publications on the

effects of YK11 on gene expression in C2C12 myoblasts.
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Table 1: Effect of YK11 and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression in

C2C12 Cells

Treatment (500 nM)

MyoD mRNA
Expression (Fold
Change vs.
Control)

Myf5 mRNA
Expression (Fold
Change vs.
Control)

Myogenin mRNA
Expression (Fold
Change vs.
Control)

YK11
Significantly higher

than DHT

Significantly higher

than DHT

Significantly higher

than DHT

DHT Increased Increased Increased

Note: Specific fold-change values and statistical significance were not detailed in the publicly

available abstracts but the 2013 paper indicates a more significant induction by YK11
compared to DHT.[3][7]

Table 2: Effect of YK11 and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells

Treatment (500 nM)
Follistatin (Fst) mRNA Expression (Fold
Change vs. Control)

YK11 Significant Induction

DHT No Significant Induction

Note: The 2013 study by Kanno et al. clearly demonstrated the induction of Fst mRNA by

YK11, a phenomenon not observed with DHT treatment.[3][7]

Experimental Protocols
The following sections detail the methodologies employed in Yuichiro Kanno's initial research

on YK11.

Cell Culture and Myogenic Differentiation of C2C12
Myoblasts
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Cell Line: C2C12 mouse myoblast cell line.

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal

bovine serum (FBS).

Differentiation Medium: DMEM supplemented with 2% horse serum.

Protocol: C2C12 cells were cultured in growth medium until they reached confluence. To

induce myogenic differentiation, the growth medium was replaced with differentiation

medium. Cells were then treated with YK11 (500 nM), DHT (500 nM), or a vehicle control.

Quantitative Real-Time Polymerase Chain Reaction
(qRT-PCR)

Objective: To quantify the mRNA expression levels of myogenic regulatory factors (MyoD,

Myf5, myogenin) and follistatin.

Protocol:

Total RNA was extracted from treated and control C2C12 cells.

cDNA was synthesized from the extracted RNA using a reverse transcription kit.

qRT-PCR was performed using SYBR Green chemistry with primers specific for the target

genes.

Gene expression levels were normalized to a housekeeping gene (e.g., β-actin).

Immunoblotting
Objective: To detect the protein levels of myogenic markers.

Protocol:

C2C12 cells were lysed to extract total protein.

Protein concentration was determined using a BCA assay.
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Equal amounts of protein were separated by SDS-PAGE.

Proteins were transferred to a PVDF membrane.

The membrane was blocked and then incubated with primary antibodies specific to the

target proteins.

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Protein bands were visualized using a chemiluminescence detection system.

Luciferase Reporter Assay
Objective: To assess the activation of the androgen receptor by YK11.

Protocol:

Cells were co-transfected with an androgen receptor expression vector and a reporter

plasmid containing androgen response elements (AREs) linked to a luciferase gene.

Transfected cells were treated with varying concentrations of YK11, DHT, or a vehicle

control.

Cell lysates were collected, and luciferase activity was measured using a luminometer.

Results were expressed as relative luciferase units (RLU).

Mammalian Two-Hybrid Assay
Objective: To investigate the ligand-dependent N/C interaction of the androgen receptor.

Protocol:

Cells were co-transfected with two expression vectors: one encoding the AR N-terminal

domain fused to a GAL4 DNA-binding domain, and the other encoding the AR C-terminal

ligand-binding domain fused to a VP16 activation domain. A reporter plasmid containing

GAL4 upstream activation sequences linked to a luciferase gene was also co-transfected.
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Transfected cells were treated with YK11, DHT, or a vehicle control.

Luciferase activity was measured to determine the extent of the N/C interaction.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of YK11 in myoblasts and the

general experimental workflows used in Kanno's research.
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Caption: Proposed signaling pathway of YK11 in myogenic differentiation.
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Caption: General experimental workflow for studying myogenic effects.

Conclusion
The initial research conducted by Yuichiro Kanno and his team provided the seminal

characterization of YK11 as a unique SARM with a dual mechanism of action. By acting as a

partial agonist of the androgen receptor and a potent inducer of the myostatin inhibitor

follistatin, YK11 demonstrated significant potential as a myogenic agent in preclinical studies.

This foundational work has spurred further investigation into the therapeutic potential and

safety profile of YK11 and similar compounds. The detailed experimental protocols and

quantitative findings presented in this whitepaper serve as a valuable resource for researchers
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and drug development professionals continuing to explore the complex pharmacology of

selective androgen receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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